![molecular formula C20H17NO3 B3133989 methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate CAS No. 400076-10-0](/img/structure/B3133989.png)
methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate
描述
Methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate is an intriguing compound with diverse potential applications in various fields, including chemistry, biology, medicine, and industry. This molecule consists of a benzenecarboxylate ester linked to a pyridine derivative, which incorporates both aromatic and heterocyclic functionalities that contribute to its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate can be achieved through a multi-step process involving various reaction types. Typically, the preparation involves the following steps:
Synthesis of the pyridine derivative: : This step involves the construction of the 2-oxo-6-phenyl-1(2H)-pyridine core. A common method is the condensation of 2-acetylpyridine with benzaldehyde in the presence of a base, followed by cyclization and oxidation to yield the desired pyridine derivative.
Esterification: : The pyridine derivative is then subjected to an esterification reaction with methyl 4-carboxybenzoate. This step often requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, are critical to ensure high yields and purity of the final product. Continuous flow processes and advanced purification techniques, including recrystallization and chromatography, are often employed.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyridine moieties, resulting in the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the oxo group in the pyridine ring, leading to the formation of hydroxylated derivatives. Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, especially at the aromatic rings. Halogenation, nitration, and sulfonation are some of the common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, conditions: acidic or basic medium, elevated temperature.
Reduction: : Sodium borohydride, lithium aluminum hydride, conditions: solvent such as ethanol or ether, ambient or slightly elevated temperature.
Substitution: : Halogens (Br₂, Cl₂), concentrated sulfuric acid, nitric acid, conditions: varying temperatures and solvents depending on the specific reaction.
Major Products Formed
科学研究应用
Chemistry: : Used as a building block for synthesizing more complex organic molecules. Its versatile reactivity makes it an attractive intermediate in organic synthesis.
Biology: : Investigated for its potential biological activity. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: : Potential use as a lead compound in drug discovery. Its structure-activity relationships (SAR) can be studied to optimize pharmacological properties.
Industry: : Applications in the development of materials with specific chemical and physical properties, such as polymers and coatings.
作用机制
The compound's mechanism of action can vary depending on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic processes, interference with metabolic pathways, or modulation of signaling cascades.
相似化合物的比较
Similar Compounds
Methyl 4-benzoylbenzoate:
2-oxo-6-phenyl-1,2-dihydroquinoline: : Contains a quinoline ring instead of a pyridine ring, which alters its electronic properties and reactivity.
Methyl 4-(benzylamino)benzoate: : Features an amino group instead of the oxo-pyridinyl moiety, leading to different chemical behavior and biological activity.
Uniqueness
Methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate stands out due to its unique combination of aromatic and heterocyclic structures, which confer a distinct set of chemical properties and reactivity
And there you have it! A deep dive into this fascinating compound. Which part stands out to you the most?
属性
IUPAC Name |
methyl 4-[(2-oxo-6-phenylpyridin-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-24-20(23)17-12-10-15(11-13-17)14-21-18(8-5-9-19(21)22)16-6-3-2-4-7-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZAQIZCUCGGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


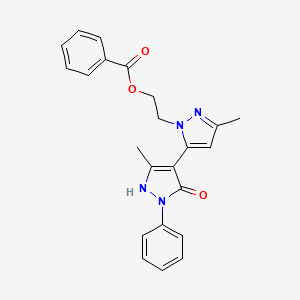
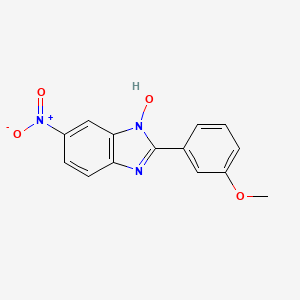
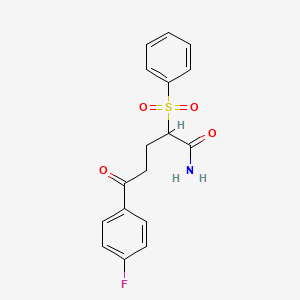
![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)
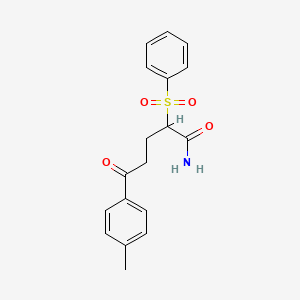
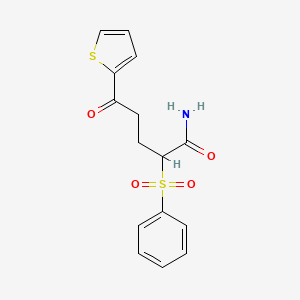

![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)
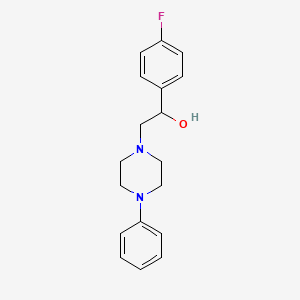
![1-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B3133954.png)
![Methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-6-oxodiazinane-4-carboxylate](/img/structure/B3133962.png)
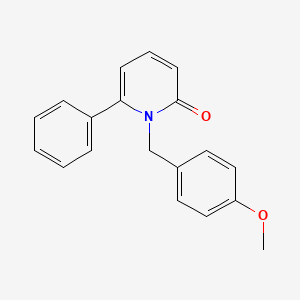
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide](/img/structure/B3134002.png)
![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B3134010.png)
